(5-Bromo-2-propoxyphenyl)methanol
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Overview
Description
(5-Bromo-2-propoxyphenyl)methanol: is an organic compound with the molecular formula C10H13BrO2 and a molecular weight of 245.11 g/mol . It is a brominated phenol derivative, characterized by the presence of a bromine atom at the 5th position and a propoxy group at the 2nd position on the phenyl ring, along with a methanol group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-2-propoxyphenyl)methanol typically involves the bromination of 2-propoxyphenol followed by the introduction of a methanol group. The process can be summarized as follows:
Bromination: 2-propoxyphenol is treated with bromine in the presence of a catalyst such as iron powder to introduce the bromine atom at the 5th position.
Methanol Introduction: The brominated intermediate is then reacted with formaldehyde under basic conditions to introduce the methanol group.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Raw Material Preparation: Ensuring high purity of 2-propoxyphenol and bromine.
Reaction Optimization: Optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and minimize by-products.
Purification: Using techniques like recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: (5-Bromo-2-propoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding phenol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base.
Major Products:
Oxidation: 5-Bromo-2-propoxybenzaldehyde or 5-Bromo-2-propoxybenzoic acid.
Reduction: 5-Bromo-2-propoxyphenol.
Substitution: 5-Amino-2-propoxyphenylmethanol or 5-Thio-2-propoxyphenylmethanol.
Scientific Research Applications
Chemistry: (5-Bromo-2-propoxyphenyl)methanol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, it is used to study the effects of brominated phenols on cellular processes and enzyme activities .
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities .
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules .
Mechanism of Action
The mechanism of action of (5-Bromo-2-propoxyphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the propoxy group play crucial roles in its binding affinity and specificity. The compound can inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
- 2-Bromo-5-propoxyphenol
- 5-Bromo-2-methoxyphenylmethanol
- 5-Bromo-2-ethoxyphenylmethanol
Comparison: (5-Bromo-2-propoxyphenyl)methanol is unique due to the presence of both a bromine atom and a propoxy group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity due to the specific positioning of its functional groups .
Properties
IUPAC Name |
(5-bromo-2-propoxyphenyl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h3-4,6,12H,2,5,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQOIAUZZKJVNKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Br)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40366930 |
Source
|
Record name | (5-bromo-2-propoxyphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40366930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
693823-10-8 |
Source
|
Record name | (5-bromo-2-propoxyphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40366930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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